

Unraveling the Molecular Architecture of Carmichaenine C: A Technical Guide

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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B1496071

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical structure elucidation of **Carmichaenine C**, a C19-diterpenoid alkaloid isolated from *Aconitum carmichaeli*. The determination of its complex molecular framework was achieved through a comprehensive analysis of spectroscopic data, primarily high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques. This document details the experimental protocols and presents the collated spectroscopic data that were pivotal in establishing the definitive structure of this natural product.

High-Resolution Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Carmichaenine C**.

Experimental Protocol: HRESIMS Analysis

High-resolution mass spectra were acquired on a high-resolution mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the ESI source. The analysis was performed in positive ion mode.

Data Presentation: Mass Spectrometry

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	544.2854	544.2859	C ₃₀ H ₄₂ NO ₇

The quasi-molecular ion peak at m/z 544.2859 [M+H]⁺ in the HRESIMS spectrum was consistent with the molecular formula C₃₀H₄₁NO₇, indicating a molecule with a high degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate stereochemistry and connectivity of **Carmichaenine C** were elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The data were acquired on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, using CDCl₃ as the solvent.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ H 7.26 for ¹H and δ C 77.16 for ¹³C) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Carmichaenine C** revealed the presence of characteristic signals for a diterpenoid alkaloid, including methoxy groups, an N-ethyl group, and several methine and methylene protons in a complex polycyclic system.

Table 1: ¹H NMR Data for **Carmichaenine C** (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.88	dd	8.5, 7.0
2	2.15	m	
3	2.65	m	
5	2.90	d	6.0
6	4.05	d	6.0
7	4.50	d	5.0
9	3.25	d	7.0
10	2.85	d	7.0
13	3.15	d	8.0
14	4.90	d	8.0
15	2.55	m	
16	4.25	t	4.5
17	2.80	s	
19a	2.95	d	12.0
19b	2.70	d	12.0
21a	2.60	m	
21b	2.40	m	
22	1.05	t	7.0
1-OCH ₃	3.30	s	
6-OCH ₃	3.35	s	
16-OCH ₃	3.40	s	
OCOPh-2'	8.05	d	7.5
OCOPh-3'	7.45	t	7.5

OCOPh-4'	7.55	t	7.5
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¹³C NMR and DEPT Spectroscopic Data

The ¹³C NMR and DEPT spectra of **Carmichaenine C** indicated the presence of 30 carbon atoms, corresponding to the molecular formula derived from HRESIMS. This included methyl, methylene, methine, and quaternary carbons.

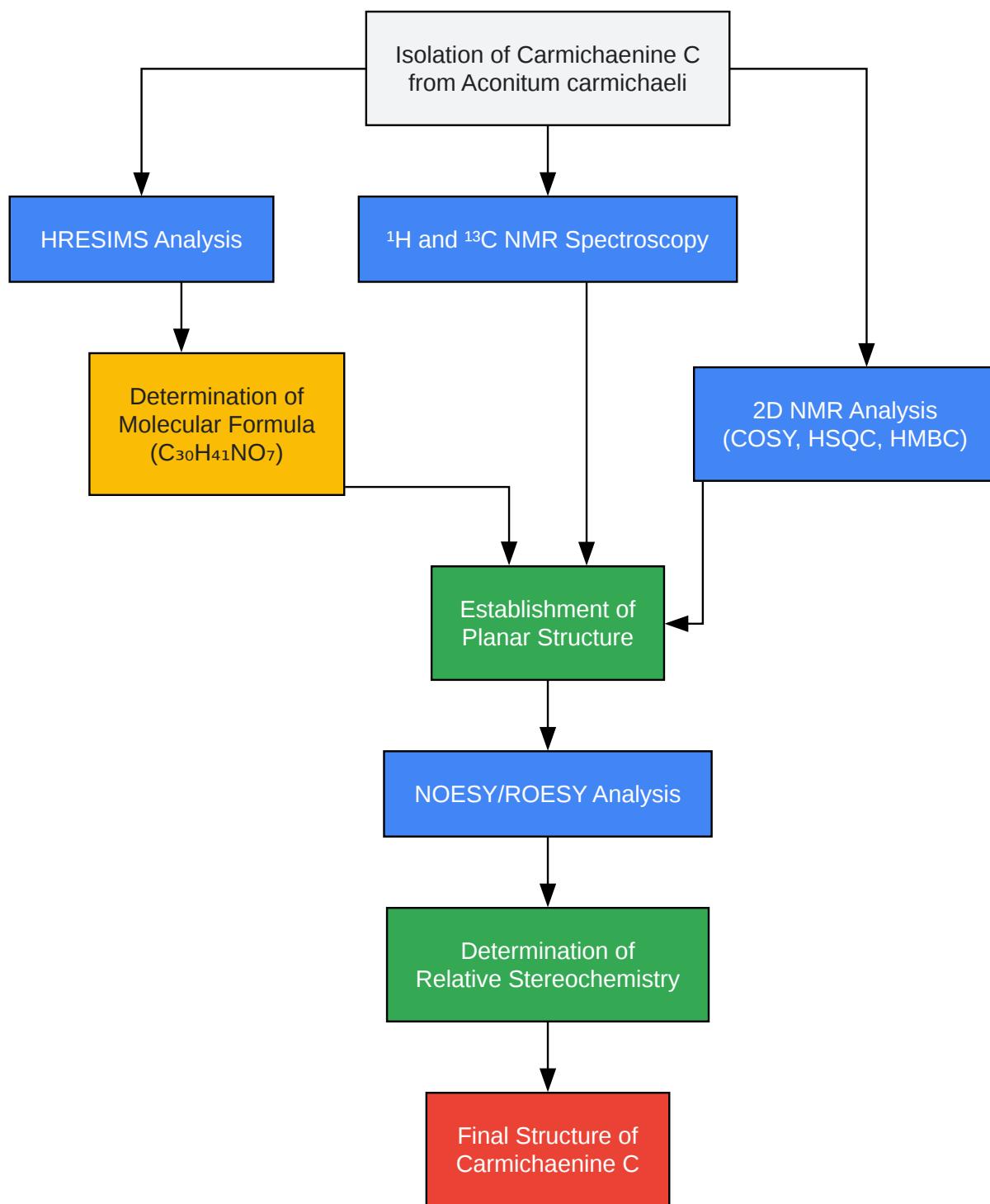
Table 2: ¹³C NMR Data for **Carmichaenine C** (125 MHz, CDCl₃)

Position	δ C (ppm)	DEPT
1	83.5	CH
2	34.2	CH_2
3	32.8	CH_2
4	38.7	C
5	50.1	CH
6	91.2	CH
7	88.5	CH
8	77.8	C
9	52.5	CH
10	45.6	CH
11	49.8	C
12	36.5	CH_2
13	75.5	CH
14	79.8	CH
15	42.1	CH_2
16	82.5	CH
17	61.8	CH
18	48.9	C
19	58.2	CH_2
20	54.3	C
21	49.5	CH_2
22	13.5	CH_3
1-OCH ₃	56.4	CH_3

6-OCH ₃	59.1	CH ₃
16-OCH ₃	56.2	CH ₃
OCOPh-C=O	166.5	C
OCOPh-1'	130.2	C
OCOPh-2'	129.8	CH
OCOPh-3'	128.5	CH
OCOPh-4'	133.1	CH

Structure Elucidation Workflow

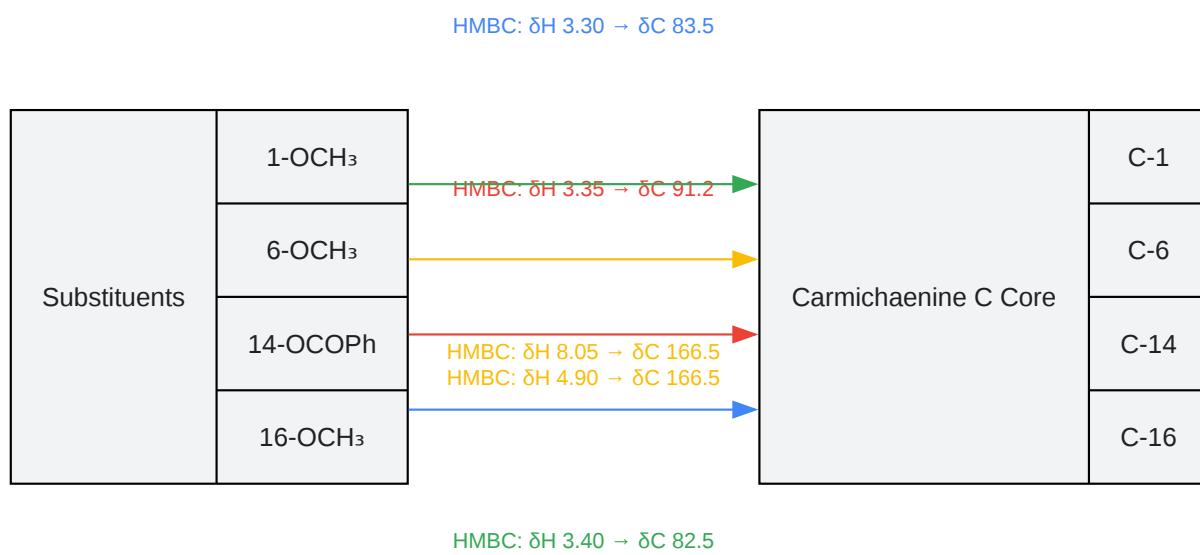
The elucidation of the chemical structure of **Carmichaenine C** followed a logical progression of spectroscopic analysis. The workflow began with the determination of the molecular formula, followed by the piecing together of the carbon skeleton and the assignment of protons and carbons using 2D NMR correlations.

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Caption: Workflow for the structure elucidation of **Carmichaenine C**.

Key Structural Features and Correlations

The final structure of **Carmichaenine C** was established by detailed analysis of the correlations observed in the 2D NMR spectra. Key HMBC correlations confirmed the connectivity of the aconitine-type diterpenoid skeleton and the positions of the methoxy and benzoyl groups.



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Caption: Key HMBC correlations confirming substituent positions.

The comprehensive spectroscopic analysis detailed in this report provides a robust foundation for the unequivocal structure determination of **Carmichaenine C**. This information is critical for further investigation into its biological activities and potential applications in drug development.

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